

# Application Notes and Protocols: 6-Acrylamidohexanoic Acid in Expansion Microscopy

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## Compound of Interest

Compound Name: 6-Acrylamidohexanoic Acid

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Expansion Microscopy (ExM) is a powerful technique that circumvents the diffraction limit of conventional light microscopy by physically expanding the biological specimen itself.[1][2][3][4] This is achieved by embedding the sample in a swellable polyelectrolyte hydrogel, which then undergoes isotropic expansion when placed in deionized water.[2][4][5] A key variant of this technique is Protein-Retention Expansion Microscopy (proExM), which enables the visualization of endogenous proteins using standard fluorescently labeled antibodies or fluorescent proteins.[1][2][6][7] Central to the proExM protocol is the use of **6-Acrylamidohexanoic Acid**, Succinimidyl Ester, commonly known as Acryloyl-X, SE or AcX.[2][7][8]

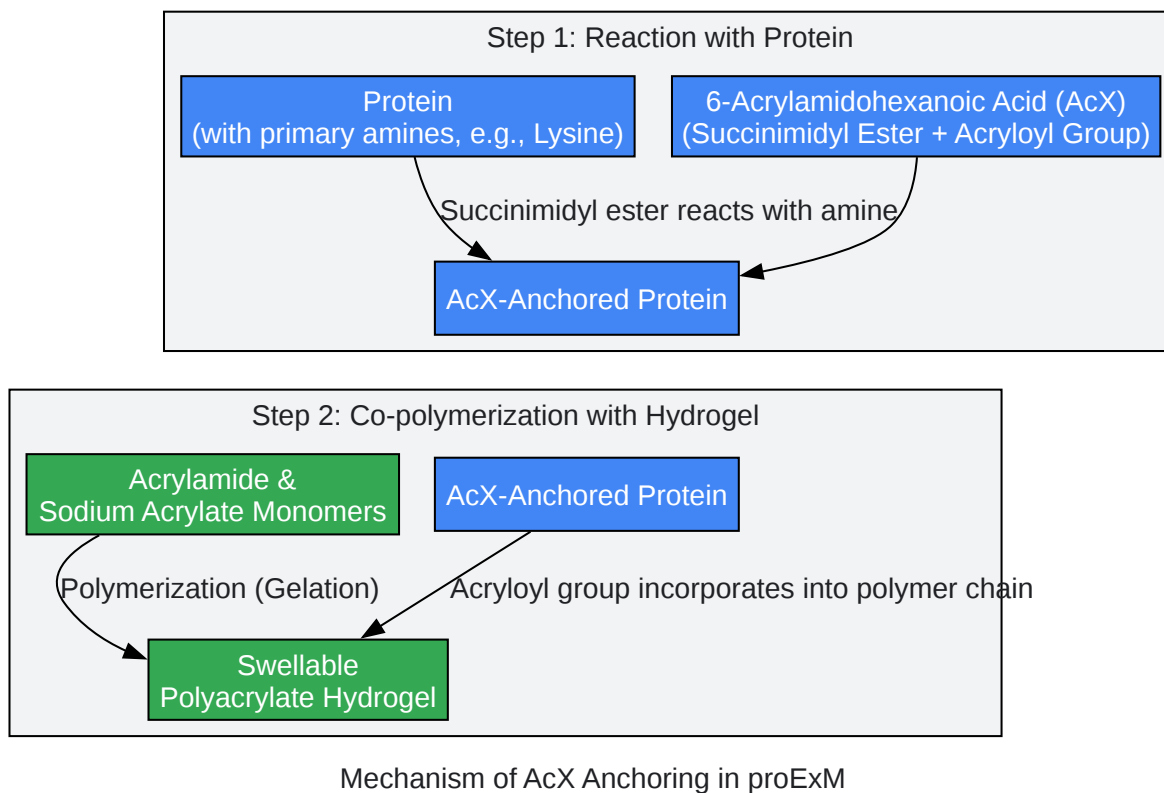
AcX is a bifunctional small molecule that serves as a crucial anchoring agent.[5][9] It covalently links proteins within the fixed sample to the polymer backbone of the hydrogel.[6][7][8][10] This ensures that as the gel expands, the anchored proteins are pulled apart proportionally, allowing for nanoscale imaging on conventional microscopes with an effective resolution often reaching below 70 nm.[1][7][11]

## Principle of Protein Anchoring with 6-Acrylamidohexanoic Acid (AcX)

The functionality of AcX lies in its two reactive groups:

- Succinimidyl Ester (SE) Group: This group reacts with primary amines, such as the side chains of lysine residues found abundantly in proteins, forming stable amide bonds.[\[5\]](#)[\[7\]](#)
- Acryloyl Group: This group possesses a carbon-carbon double bond that co-polymerizes with the monomers (acrylamide and sodium acrylate) during the hydrogel formation (gelation) step.[\[7\]](#)[\[9\]](#)

This dual reactivity allows AcX to first attach to proteins throughout the specimen and then become integrated into the hydrogel matrix, effectively tethering the proteome to the expandable scaffold.[\[7\]](#)[\[8\]](#)[\[10\]](#)



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Mechanism of AcX anchoring in proExM.

## Data Presentation: Quantitative Metrics in proExM

The efficiency of proExM protocols can be assessed by two key metrics: the retention of fluorescence after processing and the physical expansion factor.

### Table 1: Fluorescence Retention of Proteins and Dyes

The proExM process, including digestion with proteinase K, is designed to preserve fluorescent signals. The retention efficiency can vary depending on the specific fluorophore.

Fluorophore/Protein	Signal Retention Efficiency (Mean $\pm$ SD)	Sample Type	Citation
Green Fluorescent Protein (GFP)	65% $\pm$ 5%	HEK293FT Cells	[1]
Various Antibody-conjugated Dyes	Varies by dye (see source)	Mouse Brain Slice	[11]

Note: It is crucial to select robust fluorophores for proExM. While many standard dyes are compatible, some cyanine dyes like Alexa Fluor 647 can be destroyed during polymerization.

## Table 2: Typical Expansion Factors in proExM

The linear expansion factor determines the final resolution enhancement. It is calculated by comparing the size of a structure before and after expansion.[2][12]

Protocol/Sample Type	Linear Expansion Factor (Mean $\pm$ SD)	Volumetric Expansion	Citation
Standard proExM	~4.5x	~91x	[7]
proExM on various tissues	4.7 $\pm$ 0.2x	~104x	[2]
proExM on 4T1 cells	~4.1x	~69x	[8]
Expansion Pathology (ExPath)	4.3 $\pm$ 0.3x	~80x	[2]
Iterative ExM (iExM)	~20x	~8000x	[6]

## Experimental Protocols: Protein-Retention Expansion Microscopy (proExM)

This section provides a detailed step-by-step methodology for performing proExM on cultured cells and tissue slices.

## A. Reagent Preparation

Stock Solution	Components & Preparation	Storage
Acryloyl-X, SE (AcX) Stock	Dissolve AcX in anhydrous DMSO to a final concentration of 10 mg/mL.	Aliquot and store at -20°C in a desiccated environment for up to 2 months. <a href="#">[1]</a>
Monomer Solution	8.625% (w/w) Sodium Acrylate, 2.5% (w/w) Acrylamide, 0.15% (w/w) N,N'-methylenebisacrylamide, 2 M NaCl, in 1x PBS.	Mix, freeze in aliquots, and store at -20°C. Thaw and cool to 4°C before use. <a href="#">[1]</a>
APS Stock	10% (w/w) Ammonium Persulfate (APS) in nuclease-free water.	Aliquot and store at -20°C.
TEMED Stock	10% (w/w) Tetramethylethylenediamine (TEMED) in nuclease-free water.	Prepare fresh or store at 4°C.
4-HT Stock (for tissues)	0.5% (w/w) 4-hydroxy-TEMPO (4-HT) in nuclease-free water.	Store at -20°C. <a href="#">[1]</a>
Digestion Buffer	50 mM Tris (pH 8.0), 1 mM EDTA, 0.5% Triton X-100, 1 M NaCl.	Store at room temperature.
Proteinase K	Commercially available stock (e.g., 800 units/mL).	Store at -20°C.

## B. Sample Preparation and Immunostaining (Optional)

- Fixation: Fix samples (cells or tissue slices) using standard protocols (e.g., 4% paraformaldehyde in PBS).
- Immunostaining: If targeting specific proteins, perform standard permeabilization, blocking, and antibody incubation steps. This protocol is compatible with conventional primary and

fluorescently-labeled secondary antibodies.[\[1\]](#)[\[13\]](#)

## C. Anchoring with 6-Acrylamidohexanoic Acid (AcX)

- Prepare the AcX working solution by diluting the 10 mg/mL stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.[\[1\]](#)[\[7\]](#)[\[13\]](#)
- Incubate the fixed (and optionally stained) sample in the AcX working solution.
  - Cultured Cells: Incubate for 2-3 hours at room temperature.[\[7\]](#)
  - Tissue Slices (<100  $\mu$ m): Incubate for at least 6 hours or overnight at room temperature.[\[1\]](#)  
[\[14\]](#)
- After incubation, wash the sample twice with PBS for 15 minutes each to remove unreacted AcX.[\[10\]](#)

## D. Gelation

- Cool the thawed Monomer Solution to 4°C.
- Prepare the final Gelation Solution on ice immediately before use. For each sample, combine:
  - Monomer Solution
  - Add APS stock to a final concentration of 0.2% (w/w).[\[1\]](#)
  - Add TEMED stock to a final concentration of 0.2% (w/w).[\[1\]](#)
  - For tissue slices only: Add 4-HT stock to a final concentration of 0.01% (w/w) to inhibit premature polymerization during diffusion.[\[1\]](#)[\[3\]](#)
- Incubate the sample in the Gelation Solution at 4°C to allow it to diffuse throughout the specimen (e.g., 30 minutes for tissue slices).[\[1\]](#)
- Transfer the sample to a humidified chamber and incubate at 37°C for 2 hours to initiate hydrogel polymerization.[\[1\]](#)[\[3\]](#)

## E. Homogenization (Digestion)

- Prepare the digestion solution by diluting Proteinase K to a final concentration of 8 units/mL in Digestion Buffer.[\[1\]](#)[\[10\]](#)
- Fully immerse the gel-embedded sample in the digestion solution in a suitably large container.
- Incubate overnight at room temperature or for a shorter duration at an elevated temperature (e.g., 4 hours at 37°C or 60°C for tougher tissues) until the sample is mechanically homogenized.[\[1\]](#) The gel will expand slightly during this step.

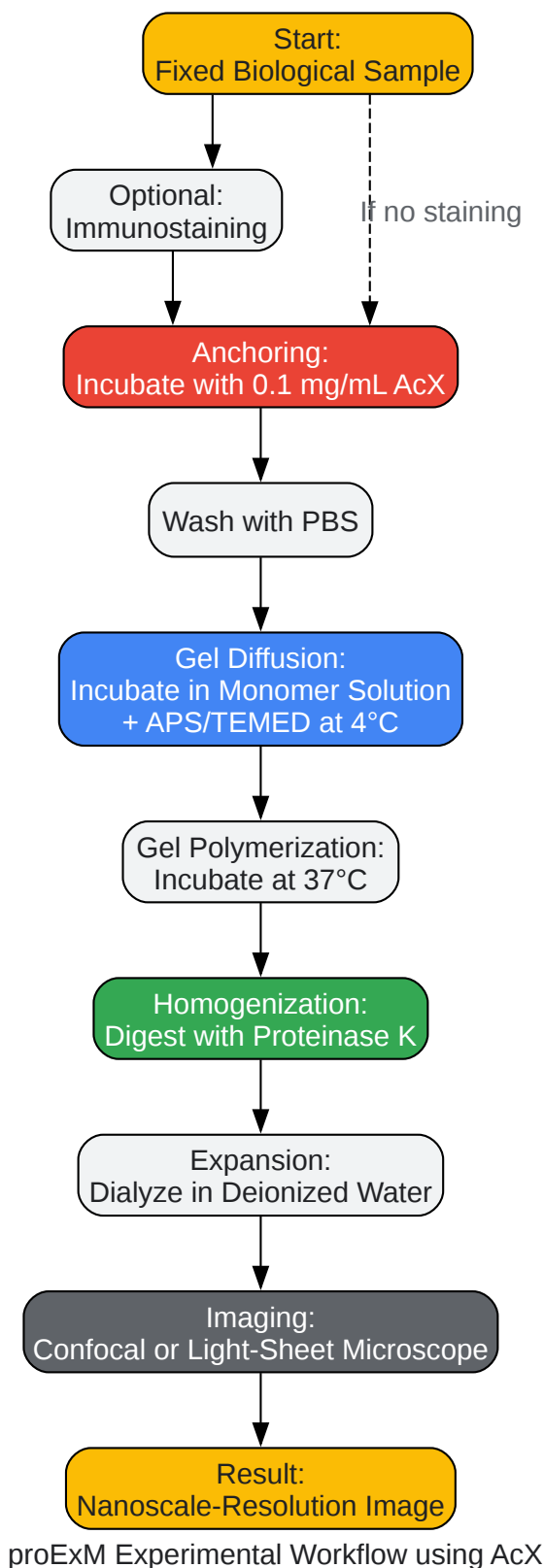
## F. Expansion

- Carefully transfer the digested gel into a large container (e.g., a petri dish) filled with deionized water.
- Exchange the water several times over a period of hours to days to allow for full, isotropic expansion. The gel will swell to approximately 4-4.5 times its original linear dimension.

## G. Imaging

- Mount the expanded gel in a chamber suitable for imaging (e.g., a petri dish with a glass bottom).
- Image the sample using a conventional confocal or light-sheet microscope. The physical expansion of the sample translates to an equivalent increase in effective resolution.

## Visualizations: Workflows and Diagrams



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The proExM experimental workflow using AcX.



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